4-(Propylthio)aniline

Overview

Description

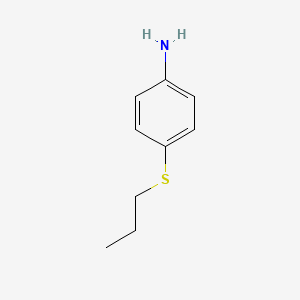

4-(Propylthio)aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the hydrogen atom on the para position of the benzene ring is replaced by a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Propylthio)aniline can be synthesized through a multi-step process. One common method involves the alkylation of 4-mercaptoaniline with propyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-mercaptoaniline and propyl halide (e.g., propyl bromide).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Procedure: The 4-mercaptoaniline is dissolved in a suitable solvent like ethanol or acetone, and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.

Product Isolation: After the reaction is complete, the product is isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Propylthio)aniline undergoes various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

4-(Propylthio)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups.

Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Propylthio)aniline involves its interaction with biological molecules, particularly proteins and enzymes. The propylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(Methylthio)aniline

- 4-(Ethylthio)aniline

- 4-(Butylthio)aniline

Comparison

Compared to its analogs, 4-(Propylthio)aniline has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. The propylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.

Biological Activity

4-(Propylthio)aniline, also known as 2-nitro-4-propylthioaniline, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the treatment of parasitic infections. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 212.27 g/mol

- Density : 1.25 g/cm³

- Melting Point : 110-114 °C

- Boiling Point : 363.5 °C

- LogP : 3.78

These properties suggest that this compound is a stable organic compound suitable for various chemical reactions and biological applications.

This compound is primarily studied as a metabolite of albendazole, an anthelmintic drug used to treat parasitic infections. The mechanisms through which it exerts its biological effects include:

- Inhibition of Microtubule Dynamics : The compound disrupts tubulin polymerization, leading to impaired microtubule formation which is critical for cellular division in parasites.

- Antiparasitic Activity : Similar to albendazole, it contributes to the death or expulsion of parasitic worms by interfering with their metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits significant antiparasitic activity. Studies have shown that derivatives of this compound can demonstrate efficacy against various parasites, comparable to established treatments like mebendazole and albendazole. The presence of the nitro group enhances its pharmacological properties, potentially increasing its bioactivity.

Table 1: Comparative Antiparasitic Activity

| Compound | Activity Against Parasites | Reference |

|---|---|---|

| Albendazole | High | |

| Mebendazole | High | |

| This compound | Moderate to High |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Antimicrobial Efficacy :

-

Toxicity Assessment :

- Toxicological evaluations reveal that while this compound shows promise in therapeutic applications, it can cause skin and eye irritation upon exposure. This necessitates careful handling during synthesis and application.

- Synthesis and Derivative Studies :

Properties

IUPAC Name |

4-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHFERQADHACDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404225 | |

| Record name | 4-(PROPYLTHIO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-40-0 | |

| Record name | 4-(PROPYLTHIO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-(propylthio)aniline in the synthesis of albendazole?

A1: this compound is a crucial intermediate in a novel synthesis method for albendazole described in recent research []. This method utilizes this compound to address drawbacks associated with traditional synthesis routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.